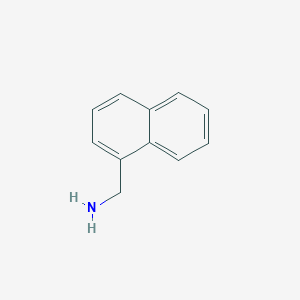

1-Naphthalenemethylamine

概要

説明

FOBISIN 101は、14-3-3タンパク質-タンパク質相互作用を標的とする低分子阻害剤です。具体的には、PRAS40への14-3-3ζまたは14-3-3γの結合を阻害します。 これらの14-3-3アイソフォームは、さまざまな細胞プロセスにおいて重要な役割を果たしており、FOBISIN 101はさらなる研究のための興味深い化合物となっています .

準備方法

FOBISIN 101の合成経路には、いくつかのステップが含まれます。残念ながら、詳細な反応条件と工業的生産方法は、文献では広く入手できません。これは、縮合反応やリン酸化ステップを含む化学反応の組み合わせによって合成されます。

化学反応の分析

Carbamate Formation

1-Naphthalenemethylamine reacts with activated carbonates, such as monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC), to form carbamates. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, releasing N-hydroxysuccinimide (NHS) as a byproduct .

Reaction Table:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| mPEG-SC | Room temperature, DMF | Poly(ethylene glycol)-carbamate | Polymer functionalization |

Alkylation and Methylation

N-Methyl-1-naphthalenemethanamine, a derivative, is synthesized through alkylation of this compound with methylamine. The reaction employs propionitrile as a solvent at 13–16°C, achieving yields up to 85% after recrystallization .

Mechanism:

-

Step 1: Methylamine acts as a nucleophile, displacing the leaving group (e.g., chloride in 1-chloromethylnaphthalene) .

-

Step 2: Hydrolysis of intermediates (e.g., N-methyl-N-(1-naphthylmethyl)-formamide) under acidic conditions yields the final amine .

Reaction Table:

| Starting Material | Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amine methylnaphthalene | Methylamine, KOH | 40–45°C, 36 h | 85% |

Salt Formation

Protonation with hydrochloric acid generates (1-naphthylmethyl)ammonium chloride, crystallizing in a monoclinic lattice stabilized by N–H···Cl hydrogen bonds. The crystal structure confirms three chloride ions coordinating each ammonium group .

Reaction Table:

| Acid | Product | Crystal System | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|---|

| HCl | (1-Naphthylmethyl)ammonium chloride | Monoclinic (P2₁) | 2.16–2.23 |

Photocatalytic Oxidation to Imines

Under visible light and CuS catalysis, this compound undergoes oxidative coupling to form imines. The rate-determining step involves α-C–H bond cleavage, with a kinetic isotope effect (KIE) of 1.76, indicating hydrogen abstraction as critical .

Mechanism Highlights:

-

Step 1: Photoexcitation generates electron-hole pairs on CuS.

-

Step 2: Singlet oxygen abstracts α-hydrogen, forming a radical intermediate.

Reaction Table:

| Catalyst | Light Source | Solvent | Conversion Efficiency | Reference |

|---|---|---|---|---|

| CuS | Visible | Toluene | 82% |

Pharmaceutical Intermediate

N-Methyl-1-naphthalenemethylamine hydrochloride is a key intermediate in synthesizing terbinafine, an antifungal agent. The process involves reductive amination and subsequent purification steps .

Synthetic Route:

科学的研究の応用

Organic Synthesis

1-Naphthalenemethylamine serves as a building block in organic synthesis, particularly in the production of:

- Dyes and Pigments : It is used to synthesize various colored compounds that find applications in textiles and coatings.

- Pharmaceuticals : This compound is integral in the synthesis of bioactive molecules, including antifungal agents like butenafine hydrochloride, which has shown efficacy against dermatophytosis .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a fluorescent reagent . It forms fluorescent derivatives with isocyanates, which can be analyzed using techniques such as:

- Reverse-phase liquid chromatography : This method allows for sensitive detection of airborne isocyanates, making it valuable for environmental monitoring .

Environmental Science

The compound's ability to form fluorescent derivatives with isocyanates makes it useful in environmental science for:

- Detection of Airborne Isocyanates : This application aids in assessing air quality and identifying potential health hazards associated with isocyanate exposure .

Material Science

In material science, this compound contributes to:

- Induced Circular Dichroism (ICD) : It enhances the ICD magnitude exhibited by polymers such as poly[(4-carboxyphenyl)acetylene], which can have implications in materials with specific optical properties .

Biochemistry

While this compound itself does not exhibit known biological activity, it plays a role in:

- Synthesis of Bioactive Compounds : It acts as a precursor in the synthesis of various biologically active molecules, facilitating research into new pharmaceuticals and therapeutic agents .

Case Study 1: Butenafine Hydrochloride

Butenafine hydrochloride, synthesized from this compound, has been studied extensively for its antifungal properties. In animal studies, it demonstrated superior efficacy against dermatophyte infections compared to established treatments .

Case Study 2: Detection of Isocyanates

Research involving the use of this compound as a fluorescent probe for isocyanate detection has highlighted its potential in environmental monitoring. The methodology allows for rapid and sensitive assessment of air quality concerning hazardous compounds .

Comparison Table of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthalenemethylamine | Isomer | Different position of the methylamino group |

| Phenylmethylamine | Aromatic amine | Lacks the naphthalene structure |

| N,N-Dimethylaniline | Tertiary amine | Contains two methyl groups on nitrogen |

| Benzylamine | Simple aromatic amine | Simpler structure without naphthalene |

作用機序

FOBISIN 101の作用機序には、14-3-3タンパク質とPRAS40の相互作用を阻害することが含まれます。この相互作用を阻害することにより、下流のシグナル伝達経路と細胞プロセスに影響を与えます。正確な分子標的と関連する経路を解明するには、さらなる研究が必要です。

6. 類似の化合物との比較

詳細な比較は少ないですが、FOBISIN 101は、複数の14-3-3アイソフォームを阻害できるため際立っています。類似の化合物は存在する可能性がありますが、それらの独自の機能は探求される必要があります。

類似化合物との比較

While detailed comparisons are scarce, FOBISIN 101 stands out due to its ability to inhibit multiple 14-3-3 isoforms. Similar compounds may exist, but their unique features remain to be explored.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Naphthalenemethylamine in laboratory settings?

- Methodological Answer : A common approach involves reductive amination of 1-naphthaldehyde using methylamine and catalysts like sodium cyanoborohydride or hydrogen gas with palladium on carbon. Reaction conditions typically require inert atmospheres (e.g., nitrogen) and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Post-synthesis purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Store in a cool, dry environment under nitrogen to prevent oxidation. Avoid contact with acids, oxidizers, or chlorinated solvents, as these may trigger hazardous reactions. Refer to Material Safety Data Sheets (MSDS) for specific flammability (flash point: ~290°C) and toxicity data (acute toxicity Category 4) .

Q. What analytical techniques are optimal for characterizing this compound purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are standard. Mass spectrometry (MS) confirms molecular weight (157.21 g/mol), while Fourier-transform infrared (FTIR) identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be resolved in systematic reviews?

- Methodological Answer : Apply the Agency for Toxic Substances and Disease Registry (ATSDR) framework:

- Step 1 : Screen studies using inclusion criteria (e.g., species, exposure routes, health outcomes) .

- Step 2 : Extract data on dose-response relationships and endpoints (e.g., hepatic/renal effects) .

- Step 3 : Assess risk of bias via tools like Table C-6/C-7 (e.g., randomization adequacy, outcome reporting) .

- Step 4 : Rate confidence in evidence using predefined criteria (e.g., study reproducibility, mechanistic plausibility) .

Q. What mechanisms underlie this compound’s potential carcinogenicity, and how can they be studied experimentally?

- Methodological Answer : Hypothesized mechanisms include metabolic activation via cytochrome P450 enzymes (e.g., CYP1A1/2) to form DNA-adducts. Use in vitro models (e.g., Ames test with S9 liver homogenate) to assess mutagenicity. In vivo studies in rodents (oral/inhalation exposure) combined with immunohistochemistry for adduct detection (e.g., ³²P-postlabeling) are recommended. Cross-validate with human cell lines (e.g., HepG2) to evaluate metabolic pathways .

Q. How does this compound’s structure influence its environmental partitioning and degradation?

- Methodological Answer : The naphthalene backbone and methylamine group confer moderate hydrophobicity (log Kow ~2.5), favoring adsorption to soil/sediment. Aerobic degradation studies using GC-MS can track intermediates (e.g., 1-naphthoic acid). Assess photodegradation under UV light (λ = 300–400 nm) in aqueous solutions, monitoring half-lives via HPLC. Compare with computational models (e.g., EPI Suite) to predict environmental persistence .

Q. What advanced applications exist for this compound in materials science?

- Methodological Answer : It serves as a precursor for perovskite solar cells. For example, hydroiodic acid treatment yields NMAI (1-naphthalenemethylammonium iodide), a templating agent for lead-halide perovskites. Optimize synthesis by controlling stoichiometry (e.g., 1:1 molar ratio with PbI₂) and annealing temperatures (100–150°C) to enhance crystallinity and device efficiency (~18% PCE) .

Q. Methodological Challenges and Solutions

Q. How can researchers address variability in toxicokinetic data across species?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data (e.g., rats) to humans. Parameterize models with species-specific metabolic rates (Vmax/Km) from liver microsome assays. Validate with human biomonitoring data (e.g., urinary metabolites) and adjust for allometric scaling (body weight⁰.⁷⁵) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction progress in real time. Optimize catalyst loading (e.g., 5 mol% Pd/C) and reduce reaction time using flow chemistry reactors. Standardize purification with preparative HPLC and validate purity via triple-quadrupole MS .

特性

IUPAC Name |

naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYANRBXPURRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059469 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-31-0 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。